2-(9H-fluoren-2-yl)propane-1,2-diol
Description
2-(9H-Fluoren-2-yl)propane-1,2-diol is a diol derivative featuring a fluorenyl substituent attached to the propane-1,2-diol backbone. The fluorenyl group, a polycyclic aromatic hydrocarbon, imparts unique electronic and steric properties to the compound, distinguishing it from simpler diols. The compound’s reactivity and physicochemical properties are influenced by the planar, rigid fluorenyl moiety, which enhances hydrophobicity and may affect intermolecular interactions in biological or material systems.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C16H16O2/c1-16(18,10-17)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,17-18H,8,10H2,1H3 |
InChI Key |
YGKYMLFJTCSYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propane-1,2-diol typically involves the reaction of fluorene with appropriate reagents to introduce the propane-1,2-diol group. One common method is the reaction of fluorene with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dioxane, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of 2-(9H-fluoren-2-yl)propane-1,2-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and may be carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield fluorenone derivatives, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of substituted fluorene compounds.
Scientific Research Applications
2-(9H-fluoren-2-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful probe in studying biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Medicine: Research into the potential therapeutic applications of fluorene derivatives includes their use as anticancer agents, antimicrobial agents, and in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various cellular processes. The molecular targets and pathways involved are often studied using techniques such as molecular docking, spectroscopy, and crystallography.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propane-1,2-diol Derivatives
Key Observations:
Substituent Bulk and Reactivity : The fluorenyl group in 2-(9H-fluoren-2-yl)propane-1,2-diol introduces significant steric bulk compared to alicyclic (e.g., octahydronaphthalenyl) or simple aromatic ether substituents. This may hinder its participation in certain catalytic or enzymatic reactions but enhance π-π stacking in material systems .
Electronic Effects: Halogenated derivatives (e.g., fluorophenoxy) exhibit altered reactivity due to electron-withdrawing effects, whereas the fluorenyl group’s electron-rich aromatic system could favor electrophilic substitution or charge-transfer interactions .
Biological Activity: While propane-1,2-diol derivatives with alicyclic or phenolic substituents (e.g., eudesmane-type diols) show acetylcholinesterase or α-glucosidase inhibition , the fluorenyl analog’s bioactivity remains uncharacterized in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
